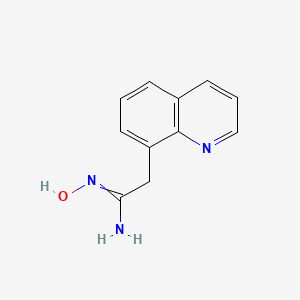
N'-Hydroxy-2-(quinolin-8-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol It is known for its unique structure, which includes a quinoline ring and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide typically involves the reaction of quinoline derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of 8-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Scientific Research Applications
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxylamine group can form reactive intermediates that inhibit enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the ethanimidamide group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but lacks the ethanimidamide group.
N’-Hydroxy-2-(quinolin-8-yl)acetamidamide: Similar structure with an acetamidamide group instead of ethanimidamide.
Uniqueness
N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is unique due to its combination of a quinoline ring and an ethanimidamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N'-hydroxy-2-quinolin-8-ylethanimidamide |
InChI |
InChI=1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
ZPUMORSTVQNUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=NO)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















